molecular formula C19H16ClN3OS B2820736 3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536713-58-3

3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2820736
CAS RN: 536713-58-3
M. Wt: 369.87
InChI Key: XIPHWCQTXOLXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as CPTH6, is a synthetic compound that has been shown to have potential as a therapeutic agent in various scientific studies.

Scientific Research Applications

  • Rearrangement and Synthesis Processes : The compound is involved in complex chemical rearrangements and synthesis processes. For example, Azizian et al. (2000) described the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leading to corresponding quinazolinediones and carbamic acid esters. These conversions proceed through intermediates like 4-arylimino-(1H,4H)-3,1-benzoxazin-2-one and isocyanate carboxamide isomer (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

  • Functional Group Modifications and Synthesis : The compound's functional groups can be modified for synthesis of various derivatives. Yu et al. (2012) demonstrated the synthesis of Pyrrolyldipyrromethenes from POCl(3)-promoted condensations, indicating a method for creating derivatives through nucleophilic aromatic substitution (Yu, Jiao, Tan, Wang, Xu, Wu, Yang, & Wang, 2012).

  • Applications in Organic Chemistry : The compound and its derivatives show relevance in organic chemistry. For instance, Yamamoto and Tamiaki (2015) synthesized chlorophyll derivatives by modifying the C3 position, demonstrating the compound's utility in creating functional organic molecules (Yamamoto & Tamiaki, 2015).

  • Potential in Pharmaceutical Research : There is potential for the compound in pharmaceutical research. Cheung, Harris, and Lackey (2001) explored the synthesis of pyrrolo[2,3-d]pyrimidin-6-one derivatives, indicating its utility as a novel scaffold in kinase research areas (Cheung, Harris, & Lackey, 2001).

  • Electrophilic and Nucleophilic Properties : The compound's electrophilic and nucleophilic properties are exploited in various syntheses. Zhang, Tomizawa, and Casida (2004) synthesized nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates, showcasing the versatile nature of similar compounds (Zhang, Tomizawa, & Casida, 2004).

  • Synthesis of Complex Heterocyclic Compounds : The compound is useful for synthesizing complex heterocyclic compounds. Atta et al. (2011) achieved the formation of fused heterocyclic hydrazones and triazines, indicating its role in the creation of intricate molecular structures (Atta, Farahat, Ghobashy, & Marei, 2011).

  • Optoelectronic and Charge Transfer Properties : Irfan et al. (2019) explored the optoelectronic and charge transfer properties of derivatives, suggesting the compound's applicability in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).

properties

IUPAC Name

3-(3-chlorophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-11(2)25-19-22-16-14-8-3-4-9-15(14)21-17(16)18(24)23(19)13-7-5-6-12(20)10-13/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPHWCQTXOLXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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